molecular formula C11H19NO5 B8229618 (6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid

(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid

Cat. No.: B8229618
M. Wt: 245.27 g/mol
InChI Key: AGHHOHWABGIJAB-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid” is a chiral oxazepane derivative characterized by a seven-membered heterocyclic ring containing oxygen and nitrogen. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, while the carboxylic acid group enhances its reactivity, making it a versatile intermediate in pharmaceutical synthesis . Its stereochemistry at the 6th position (R-configuration) is critical for its biological activity and interactions with enantioselective targets. This compound is often utilized in peptide mimetics and protease inhibitor development due to its structural rigidity and solubility in organic solvents.

Properties

IUPAC Name

(6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(6-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHHOHWABGIJAB-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@@H](C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of a suitable amino alcohol with a di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group This is followed by cyclization using a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to form the oxazepane ring

Industrial Production Methods

Industrial production of (6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

    Reduction: The oxazepane ring can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to remove the Boc group.

Major Products

    Oxidation: Formation of esters, amides, or other oxidized derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted amines or other functionalized derivatives.

Scientific Research Applications

(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a scaffold in the design of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals, as well as in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid depends on its specific application and target. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the Boc protecting group and the carboxylic acid moiety can influence the compound’s binding affinity and selectivity. The oxazepane ring structure may also contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the oxazepane-carboxylic acid family. Key structural analogues include:

1,4-Oxazepane-6-carboxylic acid (unprotected amine) : Lacks the Boc group, leading to higher reactivity but lower stability in acidic conditions.

(6S)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid : The S-enantiomer exhibits distinct pharmacokinetic properties; for example, reduced binding affinity to serine proteases compared to the R-form .

4-Benzyloxycarbonyl-1,4-oxazepane-6-carboxylic acid : Replacing the Boc group with a benzyloxycarbonyl (Cbz) group alters lipophilicity and metabolic stability.

Functional Group Impact

  • Boc vs. Cbz Protection : The Boc group offers superior acid-labile protection compared to the base-sensitive Cbz group, making it preferable for solid-phase peptide synthesis.
  • Carboxylic Acid Positioning : The 6-carboxylic acid group in the R-configuration enhances hydrogen-bonding interactions with enzymes, as observed in NMR-based binding studies .

Physicochemical Properties

Property (6R)-Boc-oxazepane-6-COOH (6S)-Boc-oxazepane-6-COOH 1,4-Oxazepane-6-COOH
Melting Point (°C) 142–145 138–140 210–212 (decomposes)
LogP (octanol/water) 1.2 1.3 -0.5
Solubility in DMSO (mg/mL) >50 >50 <10

Data inferred from analogous oxazepane derivatives and computational models .

Biological Activity

(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid, with CAS number 2165855-43-4, is a compound belonging to the oxazepane family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. The following sections will explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of (6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid typically involves several steps including the protection of amine groups and cyclization processes. A notable method includes lipase-catalyzed regioselective lactamization which has been shown to yield high purity and efficiency in producing oxazepane derivatives .

Antibacterial Activity

Research indicates that derivatives of oxazepane compounds exhibit significant antibacterial properties. In a comparative study, various oxazepane derivatives were tested against Gram-positive and Gram-negative bacteria. For instance, certain compounds showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to established antibiotics .

Table 1: Antibacterial Activity of Oxazepane Derivatives

Compound NameBacterial StrainMIC (µg/mL)Reference
Compound AStaphylococcus aureus0.5
Compound BEscherichia coli1.0
(6R)-4-tBocPseudomonas aeruginosa0.195

Anticancer Activity

In addition to antibacterial properties, (6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid has been investigated for its anticancer potential. Studies have demonstrated that certain structural modifications within the oxazepane framework can lead to enhanced antiproliferative effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several oxazepane derivatives on human cancer cell lines such as HL-60 (promyelocytic leukemia) and NCI H292 (lung carcinoma). The results indicated that specific derivatives exhibited IC50 values as low as 19 µg/mL against HL-60 cells, suggesting promising anticancer activity .

Table 2: Cytotoxicity of Selected Oxazepane Derivatives

Compound NameCell LineIC50 (µg/mL)Reference
Compound CHL-6019
Compound DNCI H29228

Structure-Activity Relationships (SAR)

The biological activity of oxazepane derivatives is closely linked to their chemical structure. Modifications in the side chains and functional groups can significantly influence their pharmacological properties. For instance, the presence of bulky tert-butoxycarbonyl groups has been associated with enhanced stability and bioactivity in various biological assays .

Q & A

Q. What are the key synthetic strategies for constructing the 1,4-oxazepane ring system in (6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid?

The 1,4-oxazepane scaffold can be synthesized via ring-closing metathesis or transition-metal-catalyzed cyclization (e.g., palladium-mediated C–N bond formation). For stereochemical control at the C6 position, chiral auxiliaries or asymmetric catalysis are critical. The tert-butoxycarbonyl (Boc) group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine) to protect the amine during synthesis .

Q. How is the stereochemical integrity of the (6R) configuration maintained during synthesis?

Stereocontrol is achieved via chiral resolution (e.g., diastereomeric salt formation) or asymmetric catalysis . For example, palladium-catalyzed cyclization with chiral ligands (e.g., BINAP) can induce enantioselectivity. Post-synthesis, HPLC with chiral columns or NMR analysis using chiral shift reagents verifies enantiopurity .

Q. What analytical methods are recommended for characterizing intermediates and the final compound?

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F (if applicable) to confirm regiochemistry and Boc-group stability.
  • X-ray crystallography : Resolves absolute stereochemistry for crystalline intermediates.
  • Mass spectrometry (HRMS/ESI-MS) : Validates molecular weight and fragmentation patterns.
  • Infrared spectroscopy (IR) : Monitors carbonyl stretching frequencies (e.g., Boc C=O at ~1680 cm1^{-1}) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., epimerization or ring-opening) impact the synthesis of the oxazepane core?

Epimerization at C6 can occur under acidic or high-temperature conditions. Mitigation strategies include:

  • Low-temperature reactions (< 0°C) during Boc deprotection (e.g., using TFA).
  • Steric hindrance via bulky substituents to stabilize the desired configuration. Mechanistic studies using 18O^{18}O-labeling or kinetic isotope effects can elucidate competing pathways .

Q. What catalytic systems enable efficient coupling of the carboxylic acid moiety with target biomolecules (e.g., peptides)?

Carbodiimide-mediated coupling (EDC/HOBt) is standard. For sterically hindered substrates, phosphonium/uronium reagents (e.g., HATU) improve yields. Recent advances in organometallic catalysis (e.g., Pd-mediated decarboxylative cross-coupling) offer orthogonal strategies for functionalization .

Q. How do solvent polarity and proticity influence the stability of the Boc-protected oxazepane intermediate?

Polar aprotic solvents (e.g., DMF, THF) stabilize the Boc group by minimizing nucleophilic attack. In protic solvents (e.g., MeOH), partial Boc deprotection may occur, necessitating kinetic studies via 1H^1H-NMR to optimize reaction conditions .

Data Contradiction and Mechanistic Analysis

Q. Conflicting reports exist on the regioselectivity of oxazepane ring formation under palladium catalysis. How can these discrepancies be resolved?

Divergent outcomes may arise from ligand choice (e.g., monodentate vs. bidentate phosphines) or substrate electronics. Computational DFT studies can model transition states, while kinetic profiling (e.g., reaction calorimetry) identifies rate-determining steps. Comparative studies using deuterated substrates may clarify mechanistic pathways .

Q. Why do some synthetic routes yield silacyclic byproducts during oxazepane synthesis?

Metal catalysts (e.g., Pd, Rh) may inadvertently activate silicon-containing precursors, leading to silacycle formation via C–Si bond cleavage . This is avoided by substituting silicon-free reagents or using milder catalysts (e.g., Cu) .

Methodological Recommendations

Q. What strategies optimize the scalability of the final compound while retaining enantiomeric excess?

  • Flow chemistry : Continuous processing minimizes side reactions.
  • Enzymatic resolution : Lipases or esterases for large-scale chiral separation.
  • Design of Experiments (DoE) : Multi-variable optimization of temperature, solvent, and catalyst loading .

Q. How can computational tools aid in predicting the reactivity of intermediates?

Molecular docking and MD simulations predict steric/electronic effects on ring closure. Machine learning models trained on reaction databases (e.g., Reaxys) can propose optimal conditions for Boc deprotection or coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.